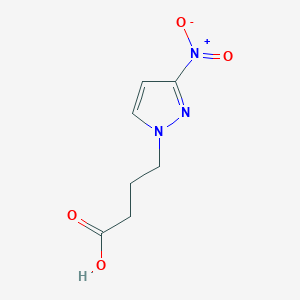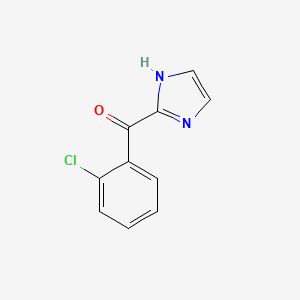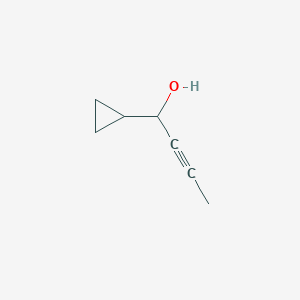
2,6-Bis(thiophen-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(thiophen-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two thiophene rings at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(thiophen-2-yl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative of thiophene and a halogenated pyrazine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable method for large-scale synthesis. The use of readily available starting materials and the relatively mild reaction conditions contribute to its feasibility for industrial applications.
化学反応の分析
Types of Reactions: 2,6-Bis(thiophen-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2,6-Bis(thiophen-2-yl)pyrazine has been explored for various scientific research applications:
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: It is used in the development of organic photovoltaic cells due to its ability to facilitate charge transfer.
Medicinal Chemistry: The compound’s structure allows for the design of novel drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 2,6-Bis(thiophen-2-yl)pyrazine exerts its effects is primarily related to its electronic structure. The conjugated system of the pyrazine and thiophene rings allows for efficient charge transfer and interaction with various molecular targets. In medicinal chemistry, it can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also features a pyrazine ring with different substituents, used in coordination chemistry.
Thiophene Derivatives: Compounds like 2,5-bis(thiophen-2-yl)thiazole share similar electronic properties and applications in organic electronics.
Uniqueness: 2,6-Bis(thiophen-2-yl)pyrazine is unique due to the specific positioning of the thiophene rings on the pyrazine core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced organic materials and pharmaceuticals.
特性
IUPAC Name |
2,6-dithiophen-2-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDGCHDJXMJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)

![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)








![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)
